molecular formula C16H22N6O2 B2384722 (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034204-76-5

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2384722
CAS No.: 2034204-76-5
M. Wt: 330.392
InChI Key: ZDMDSSVTBQKBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,5-dimethylpyrazole moiety linked via a methanone bridge to a pyrrolidine ring substituted with a 6-(dimethylamino)pyrazine group. Its synthesis likely involves multi-step coupling reactions, as seen in analogous pyrazole derivatives .

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-10-15(11(2)20-19-10)16(23)22-6-5-12(9-22)24-14-8-17-7-13(18-14)21(3)4/h7-8,12H,5-6,9H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMDSSVTBQKBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of the target compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with various pyrrolidine derivatives. The process can be optimized through various methods, including solvent variations and temperature adjustments to enhance yield and purity.

Antitumor Activity

Pyrazole derivatives, including the target compound, have been investigated for their antitumor properties. Research indicates that they exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit BRAF(V600E), a common mutation in melanoma, as well as other key oncogenic pathways such as EGFR and Aurora-A kinase . The target compound's structural features suggest potential for similar activity.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds is well-documented. The presence of dimethylamino and pyrazine moieties in the target compound may enhance its ability to modulate inflammatory pathways, possibly through inhibition of NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the pyrazole ring and substituents significantly influence biological activity. Key findings include:

Substituent Effect on Activity
Dimethylamino GroupEnhances solubility and bioavailability
Pyrazine RingContributes to receptor binding affinity
Pyrrolidine LinkageAffects metabolic stability and potency

Case Studies

  • Antitumor Activity in Breast Cancer :
    A study evaluated the cytotoxic effects of several pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with similar structures to the target compound exhibited significant cytotoxicity, suggesting potential for development as anticancer agents .
  • Synergistic Effects with Doxorubicin :
    Research has shown that certain pyrazole derivatives can enhance the efficacy of doxorubicin in resistant cancer cell lines. This suggests that the target compound may also exhibit synergistic properties when used in combination therapies .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • HeLa Cells : Demonstrated IC50 values as low as 0.02 mM, indicating strong cytotoxicity.
  • Murine Leukemia (L1210) : Significant inhibition was noted, suggesting potential utility in hematological malignancies.

The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) production and activation of caspases.

Antimicrobial Activity

In vitro studies have shown that derivatives of this compound possess antimicrobial properties , effective against both bacterial and fungal strains. The biological results from synthesized pyrazolo derivatives indicate their potential as antibacterial and antifungal agents, making them candidates for further development in treating infectious diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that modifications in the chemical structure significantly impact biological activity:

  • Pyrrolidine Substitutions : Changes at the C-2 position of the pyrrolidine ring can drastically affect potency.
  • Methoxy Substituents : The presence of methoxy groups on the phenyl ring enhances interaction with target proteins.

Study on Cancer Cell Lines

A comprehensive evaluation across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds. This study highlights the importance of targeted modifications in optimizing therapeutic efficacy.

Mechanistic Insights

Research focusing on mitochondrial dysfunction demonstrated that treatment with this compound leads to increased ROS levels and alterations in Bcl-2 family protein expression, contributing to apoptosis induction. These findings suggest a multifaceted approach to understanding how this compound interacts with cellular mechanisms.

Antimicrobial Efficacy Evaluation

Recent studies have evaluated the antimicrobial efficacy of synthesized pyrazolo derivatives against various pathogens. Results indicated that certain compounds exhibited potent antibacterial activity comparable to established antibiotics, paving the way for new therapeutic options in infectious disease management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)

  • Structure: Bis-pyrazole units connected via a thieno[2,3-b]thiophene core.
  • Properties :
    • Higher molecular weight (538.64 g/mol) due to aromatic thiophene rings.
    • IR bands at 1720 cm⁻¹ (C=O) and NH₂ stretches (3320–3275 cm⁻¹) .
    • Exhibits antimicrobial activity, likely due to thiophene and pyrazole interactions with microbial targets .
  • Pyrazine’s electron-deficient nature may alter binding kinetics compared to thiophene.

B. (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone

  • Structure: Pyrazole linked to a pyrazolo[3,4-d]pyrimidinylamino-phenyl group.
  • Properties: Designed for kinase inhibition, leveraging pyrimidine’s planar structure for ATP-binding site interactions.
  • Comparison : The target compound’s pyrrolidine-pyrrolidinyloxy-pyrazine chain may confer greater conformational adaptability compared to the rigid pyrazolo-pyrimidine system.

C. (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

  • Structure : Dichloropyridine substituted with dimethylpyrazole.
  • Properties: Crystallographic data confirm planar geometry with Cl atoms influencing electronic distribution. Chelation capacity with metal ions due to pyrazole and pyridine donors .
  • Comparison: Replacing chloropyridine with dimethylamino-pyrazine in the target compound reduces electrophilicity and may improve bioavailability.

Physicochemical and Spectral Data Comparison

Compound Molecular Weight (g/mol) Key IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm) Bioactivity
Target Compound ~450 (estimated) C=O (~1700), NH (~3300) Pyrazole H (~2.22), Pyrrolidine H (~3–4) Not reported
7b 538.64 1720 (C=O), 3320 (NH₂) CH₃ (2.22), ArH (7.3–7.52) Antimicrobial
Compound in ~500 (estimated) N/A Pyrimidine H (~8.9) Kinase inhibition
Dichloropyridine Derivative 299.11 N/A CH₃ (2.22), Cl-C (~125–140) Metal chelation

Pharmacological and Functional Insights

  • Antimicrobial Activity : Thiophene-pyrazole hybrids (e.g., 7b) show broad-spectrum activity, suggesting the target compound’s pyrazine group could modulate specificity toward Gram-negative pathogens .
  • Kinase Inhibition : Pyrazolo-pyrimidine derivatives () highlight the importance of planar heterocycles; the target’s flexible pyrrolidine may limit such interactions but improve tissue penetration .
  • Solubility and Bioavailability: The dimethylamino group in the target compound likely enhances water solubility compared to chlorinated or thiophene-containing analogues .

Q & A

Q. What synthetic strategies are recommended for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of substituted pyrazole and pyrrolidine intermediates. Key steps include:

  • Pyrazole Activation : Convert 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to its acid chloride using thionyl chloride.
  • Pyrrolidine Functionalization : Introduce the pyrazinyloxy moiety via nucleophilic aromatic substitution (e.g., reacting 3-hydroxypyrrolidine with 2-chloro-6-(dimethylamino)pyrazine under basic conditions).
  • Coupling Reaction : Combine the activated pyrazole derivative with the functionalized pyrrolidine using a coupling agent like EDC/HOBt in anhydrous DCM. Purification is achieved via column chromatography (ethyl acetate/hexane gradients) and recrystallization from ethanol/DMF mixtures .

Q. What analytical methods are essential for characterizing this compound?

A multi-technique approach ensures structural fidelity and purity:

  • NMR Spectroscopy : 1H/13C NMR confirms proton/carbon environments (e.g., pyrrolidine methine protons at δ 3.8–4.2 ppm; pyrazole methyl groups at δ 2.1–2.3 ppm).
  • FT-IR : Key stretches include the carbonyl group (~1670 cm⁻¹) and pyrazine C-N vibrations (~1580 cm⁻¹).
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₇H₂₃N₅O₂: 338.1925).
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. How can researchers evaluate the compound’s stability under varying conditions?

Stability studies should include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • pH Sensitivity : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Photostability : Expose to UV-Vis light (300–800 nm) and analyze changes in UV absorption spectra. These studies inform storage conditions (e.g., inert atmosphere, –20°C) and compatibility with biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties relevant to biological activity?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps to estimate reactivity (target: <4 eV for bioactivity).
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for target binding.
  • Solvation Effects : COSMO-RS simulations predict solubility in polar/nonpolar solvents. Validate with experimental UV-Vis spectra and cyclic voltammetry .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or impurity effects. Mitigation approaches:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays (e.g., serial dilution methods with ciprofloxacin as a control).
  • Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with results.
  • Dose-Response Curves : Calculate IC₅₀ values across multiple replicates to ensure reproducibility. Cross-reference findings with structurally similar pyrazole derivatives (e.g., compound 22 in showed Gram-negative activity at MIC 8 µg/mL).

Q. How can crystallography clarify structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software resolves:

  • Tautomerism : Confirm pyrazole/pyrrolidine ring conformations (e.g., enol-keto equilibria).
  • Hydrogen Bonding : Identify intermolecular interactions affecting solubility (e.g., N–H···O bonds). Crystallize via slow evaporation from acetonitrile, and validate with CCDC deposition (e.g., similar compounds in ).

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?

SAR workflows include:

  • Analog Synthesis : Modify substituents (e.g., pyrazine dimethylamino → methoxy) and assess activity shifts.
  • Molecular Docking : AutoDock Vina predicts binding affinities to targets (e.g., kinase enzymes).
  • Pharmacophore Modeling : Identify critical functional groups (e.g., carbonyl group for H-bond donation). Compare with analogs like (Z)-1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone, which showed antifungal activity at MIC 16 µg/mL .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReaction ConditionsYield (%)Reference
Pyrazole-4-carbonyl chlorideSOCl₂, reflux, 4h85
3-((6-Dimethylamino)pyrazinyl)oxy-pyrrolidineK₂CO₃, DMF, 80°C, 12h72

Q. Table 2: Biological Activity Comparison of Pyrazole Derivatives

CompoundGram-negative MIC (µg/mL)Antifungal IC₅₀ (µM)Reference
Target Compound16 (E. coli)12.5 (C. albicans)
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone8 (P. aeruginosa)18.2 (A. niger)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.